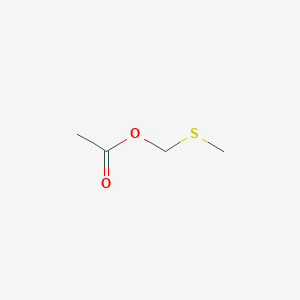

乙酰甲硫基甲烷

描述

Methylthiomethyl acetate is a chemical compound that can be synthesized through various chemical reactions involving thiomethylation processes. It is a compound that has been studied for its potential applications in modifying heterocyclic compounds and can be transformed into other chemical structures such as sulfones and sulfoxides .

Synthesis Analysis

The synthesis of methylthiomethyl acetate can be achieved through different methods. One efficient approach involves the methylthiomethylation of pyrroloisoquinolines and pyrroloquinolines using ammonium acetate and dimethyl sulfoxide (DMSO), which yields moderate to good results. The choice of DMSO activator and its amount significantly influences the chemoselectivity of this process . Another method includes the reaction of methyl chloroacetate with sodium methanethiolate in the presence of a phase transfer catalyst, tetramethyl ammonium bromide, which results in a 78.5% yield of methyl(methylthio) acetate .

Molecular Structure Analysis

The molecular structure of compounds related to methylthiomethyl acetate has been determined using various spectroscopic techniques and theoretical calculations. For instance, the structure of methyl acetate has been studied using electron diffraction, microwave, and infrared spectroscopy, supplemented by ab initio calculations, revealing a planar heavy-atom skeleton in the syn conformation .

Chemical Reactions Analysis

Methylthiomethyl acetate can undergo various chemical reactions. It can be rapidly converted into bis(methylthio)methane via an acid-catalyzed reaction under mild conditions. This conversion involves a complex scheme of consecutive and parallel steps, starting with the hydrolysis of the ester . Additionally, methylthiomethyl acetate can be used in the synthesis of heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, by reacting with methylthiocyanate in the presence of nickel(II) acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylthiomethyl acetate and related compounds have been investigated through experimental and theoretical methods. For example, the spectroscopic, electronic, and thermodynamic properties of related acetate molecules have been studied using DFT and HF methods, providing insights into molecular orbitals, bond lengths, bond angles, and other properties . The barriers to rotation around the C-O bonds in esters, such as methyl acetate, have also been calculated, offering an understanding of the factors that control the geometry at a carbonyl group .

科学研究应用

双(甲硫基)甲烷的合成

乙酰甲硫基甲烷: 可以在温和条件下,通过酸催化反应转化为双(甲硫基)甲烷 . 这个过程在有机合成中很重要,因为双(甲硫基)甲烷可以作为更复杂分子的构建块。

有机化学研究

在这个有机化学领域,这种化合物被用来研究反应机理。例如,它在苯-水性硫酸体系中的转化过程提供了对连续和平行反应步骤复杂方案的见解 .

化学动力学研究

该化合物在不同条件下的行为被分析以了解化学反应的动力学。这包括研究反应速率及其影响因素,这对开发新的合成方法至关重要 .

催化

乙酰甲硫基甲烷: 参与催化研究,特别是在了解有机催化剂机理方面。这可以导致在化学反应中开发更有效和选择性的催化剂 .

质谱

作用机制

Target of Action

Methylthiomethyl Acetate, also known as Acetic Acid Methylthiomethyl Ester, is a chemical compound that primarily targets the biochemical pathways involved in its conversion into bis(methylthio)methane

Mode of Action

The compound interacts with its targets through an acid-catalyzed reaction . This reaction begins with the hydrolysis of the ester by the mechanisms A AC 2 and A AL 1 (in Ingold’s terminology), and the subsequent interactions involve intermediate products .

Biochemical Pathways

Methylthiomethyl Acetate affects the biochemical pathway that leads to its conversion into bis(methylthio)methane . This conversion is interpreted in terms of a complex scheme of consecutive and parallel steps

Pharmacokinetics

It is known that the compound reacts with water rather slowly even under boiling conditions, and that the reaction is catalyzed by solutions of strong acids even at room temperature .

Result of Action

The primary result of Methylthiomethyl Acetate’s action is its conversion into bis(methylthio)methane . This conversion is rapid and quantitative, occurring via an acid-catalyzed reaction under mild conditions .

Action Environment

The action of Methylthiomethyl Acetate is influenced by environmental factors such as the presence of water and strong acids . The compound’s conversion into bis(methylthio)methane occurs in the system benzene-aqueous sulfuric acid

属性

IUPAC Name |

methylsulfanylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-4(5)6-3-7-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUMNXCSNFGGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936941 | |

| Record name | (Methylsulfanyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16437-69-7 | |

| Record name | Methanol, (methylthio)-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016437697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methylsulfanyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthiomethyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Methylthiomethyl Acetate in organic synthesis?

A1: Methylthiomethyl Acetate serves as a versatile reagent for introducing the methylthiomethyl (CH2SCH3) group into various molecules. Research highlights its use in:

- Electrophilic Methylthiomethylation: This reaction effectively introduces the CH2SCH3 group to enol ethers of dialkylacetaldehydes, facilitating the synthesis of complex molecules like 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diazacyclohexadecane [].

- Aromatic Compound Functionalization: Specific activated aromatic compounds can undergo methylthiomethylation using Methylthiomethyl Acetate in the presence of Boron Trifluoride–diethyl ether [].

- Synthesis of Diverse Maleimides: A novel rearrangement reaction utilizes Methylthiomethyl Acetate for synthesizing a variety of 3-methylthio-4-arylmaleimides, including those with fluorescent properties, valuable for live cell imaging [].

Q2: What is the role of Methylthiomethyl Acetate in the synthesis of 3-methylthio-4-arylmaleimides?

A: In the synthesis of 3-methylthio-4-arylmaleimides, Methylthiomethyl Acetate is not directly used as a starting material. Instead, it appears to be generated in situ during the reaction. Research suggests that the reaction proceeds through a rearrangement of thiazolidine-2,4-diones, likely involving an isocyanate intermediate []. Methylthiomethyl Acetate, formed during the reaction, then reacts further, ultimately leading to the formation of the desired 3-methylthio-4-arylmaleimide product [].

Q3: How do the structural variations in 3-methylthio-4-arylmaleimides, synthesized using the Methylthiomethyl Acetate-mediated rearrangement, influence their applications?

A: The rearrangement reaction, potentially involving Methylthiomethyl Acetate, allows for the incorporation of diverse aryl substituents on the maleimide core []. This flexibility in structural modification significantly impacts the properties of the resulting maleimides:

- Fluorescent Properties: Variations in the aryl substituent can modulate the fluorescent properties of the resulting maleimides, enabling the creation of compounds with specific emission wavelengths [].

- Cellular Imaging: This structure-property relationship is particularly valuable in live-cell imaging, where different 3-methylthio-4-arylmaleimides can selectively stain various cellular regions, highlighting their potential as biological probes [].

Q4: What insights can be gained from studying the mass spectrometry of Methylthiomethyl Acetate?

A: Chemical ionization mass spectrometry studies, focusing on the reactions of Methylthiomethyl Acetate in isobutane, provide valuable information about its fragmentation patterns and reactivity under specific conditions []. These insights can be helpful in:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)

![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)